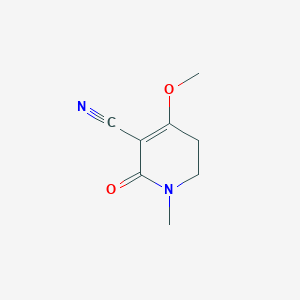
4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of functional groups such as methoxy, methyl, oxo, and nitrile makes it a versatile molecule for chemical transformations and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, the nitrile group can be introduced through a dehydration reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : The methoxy group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: : Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Industry: : The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism by which 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrile group can form hydrogen bonds with amino acid residues, stabilizing the enzyme-inhibitor complex. Additionally, the compound can modulate receptor activity by mimicking endogenous ligands, leading to altered cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- 4-Methoxy-1-methyl-2-oxopyridine-3-carbamide
- 4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
- The presence of the nitrile group in 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile distinguishes it from other similar compounds, providing unique reactivity and potential biological activity.
- Its structural features allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
4-methoxy-1-methyl-6-oxo-2,3-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H2,1-2H3 |
InChI-Schlüssel |
YQISINGDCYNORP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(=C(C1=O)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)

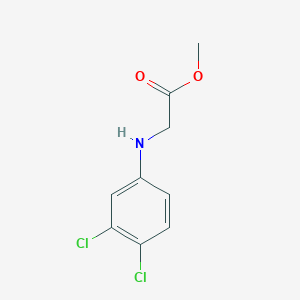
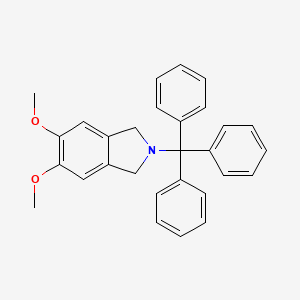
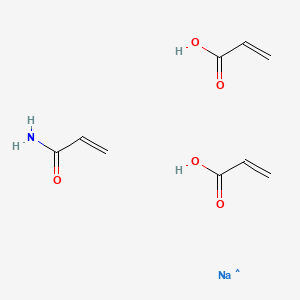
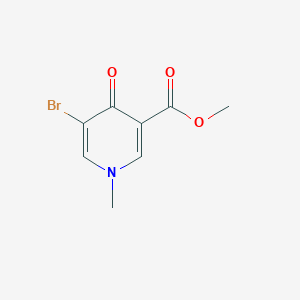
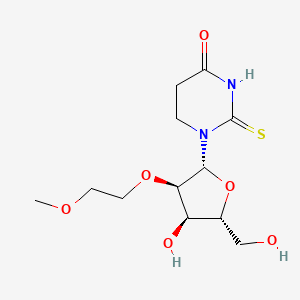



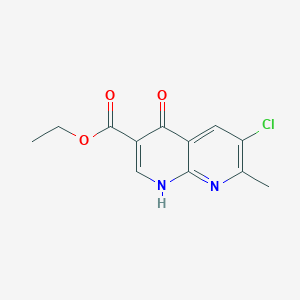
![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12337081.png)

![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)
